methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate
Übersicht
Beschreibung
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate, also known as MK-2048, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. It has been extensively studied for its potential use in the treatment of HIV-1 infection.
Wirkmechanismus
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate inhibits the HIV-1 integrase enzyme by binding to the active site of the enzyme and preventing the integration of the viral DNA into the host cell DNA. This prevents the virus from replicating and spreading to other cells. The selectivity of this compound for the HIV-1 integrase enzyme is due to its unique molecular structure, which allows it to bind specifically to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in inhibiting the replication of HIV-1 in vitro. It has also been shown to be effective in animal models of HIV-1 infection. In addition, this compound has been shown to have a low toxicity profile, with little or no adverse effects on normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate for lab experiments is its high potency and selectivity for the HIV-1 integrase enzyme. This allows for the specific inhibition of the virus without affecting normal cellular processes. However, one limitation of this compound is its relatively high cost and complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for the research and development of methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate. One area of focus is the development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of the drug. Another area of focus is the development of combination therapies that combine this compound with other antiretroviral drugs to improve the efficacy and reduce the potential for drug resistance. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate has been extensively studied for its potential use in the treatment of HIV-1 infection. It has been shown to be highly effective in inhibiting the integration of the HIV-1 genome into the host cell DNA, which is a critical step in the replication cycle of the virus. This compound has also been shown to be highly selective for the HIV-1 integrase enzyme, with little or no activity against other cellular enzymes. This selectivity is important for minimizing the potential for off-target effects and toxicity.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-9(2)8-13(18(24)25-4)21-17(23)14-10(3)26-22-16(14)15-11(19)6-5-7-12(15)20/h5-7,9,13H,8H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOERZWOVAUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.